molecular formula C₁₈H₂₇NO₁₁ B1140195 4-Aminophenyl b-D-cellobioside CAS No. 42935-24-0

4-Aminophenyl b-D-cellobioside

Cat. No. B1140195
CAS RN: 42935-24-0
M. Wt: 433.41
InChI Key:
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Description

Synthesis Analysis

4-Aminophenyl β-D-cellobioside is synthesized through a series of chemical reactions starting from specific sugar derivatives. One approach involves the treatment of methyl 2,3,6-tri-O-benzoyl-4-O-triflyl-alpha-D-galactopyranoside with the sodium salt of 1-thio-beta-D-glucopyranose, followed by acetolysis, glycosylation with 4-aminobenzenethiol, and subsequent deacylation to obtain 4-aminophenyl 1,4-dithio-beta-cellobioside (Orgeret et al., 1992). Another method involves direct attachment of p-aminobenzenethiol to a specific glucopyranosyl bromide derivative followed by deacetylation to yield p-Aminophenyl 1-thio-β-D-cellobioside (Piyachomkwan et al., 1997).

Molecular Structure Analysis

The molecular structure of 4-Aminophenyl β-D-cellobioside is characterized by the presence of an aminophenyl group attached to the cellobioside moiety, a disaccharide consisting of two glucose units. The structural arrangement facilitates specific interactions with enzymes, particularly cellobiohydrolases, due to its mimetic properties to natural cellulose substrates.

Chemical Reactions and Properties

4-Aminophenyl β-D-cellobioside exhibits unique chemical reactivity, primarily due to its functional groups. It serves as an affinity ligand for the purification of cellobiohydrolases by binding selectively to these enzymes, which can then be eluted from affinity columns by the addition of cellobiose to the mobile phase (Piyachomkwan et al., 1997).

Physical Properties Analysis

The physical properties of 4-Aminophenyl β-D-cellobioside, such as solubility and crystallinity, are influenced by its molecular structure. These properties are crucial for its application in biochemical assays, where solubility in various solvents and stability under different conditions are essential.

Chemical Properties Analysis

The chemical properties of 4-Aminophenyl β-D-cellobioside, including its reactivity with specific enzymes and stability under physiological conditions, make it a valuable tool in enzymology and biochemistry. Its ability to act as a competitive inhibitor for certain enzymatic reactions highlights its potential in studying enzyme kinetics and mechanism (Orgeret et al., 1992).

Scientific Research Applications

Enzyme Activity and Thermostability Improvement

  • Mutations in the substrate entrance region of β-glucosidase from Trichoderma reesei have shown to enhance enzyme activity and thermostability, crucial for biofuel production by converting cellobiose into fermentable glucose (Lee et al., 2012).

Heterologous Expression and Characterization

  • A novel β-glucosidase from Thermophilic Fungi Myceliophthora thermophila was expressed in Pichia pastoris, demonstrating optimal activity at specific conditions and showing potential for biotechnological applications (Zhao et al., 2015).

Transglycosylation Enhancement

  • A single point mutation in endo-glycoceramidase from Rhodococcus sp. significantly enhanced synthetic capabilities for alkyl β-cellobioside derivatives, illustrating a potential for creating diverse glycosidic products (Durand et al., 2016).

Future Directions

One research paper discusses the identification and characterization of core cellulolytic enzymes from Talaromyces cellulolyticus, which are critical for the hydrolysis of lignocellulosic biomass . This research could provide a foundation for future improvements in the use of 4-Aminophenyl b-D-cellobioside and similar compounds in industrial applications.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHWUNNDLIWPAO-KFRZSCGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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